Sardomozide
Overview
Description
Sardomozide, also known as CGP 48664 or SAM-486A, is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC). This enzyme plays a crucial role in the polyamine biosynthesis pathway, which is essential for cell growth and differentiation. This compound has garnered significant attention due to its broad-spectrum antiproliferative and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sardomozide can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Sardomozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify this compound to produce reduced forms with different biological activities.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities and chemical properties. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Sardomozide has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the polyamine biosynthesis pathway and its regulation.
Biology: this compound is employed in cell biology to investigate the role of polyamines in cell growth and differentiation.
Medicine: Due to its antiproliferative and antitumor activities, this compound is studied for its potential use in cancer therapy.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Sardomozide exerts its effects by inhibiting S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial for polyamine biosynthesis. By inhibiting SAMDC, this compound reduces the levels of polyamines, which are essential for cell proliferation and survival. This inhibition leads to cell growth arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methylglyoxal bis(guanylhydrazone) (MGBG): An earlier generation SAMDC inhibitor with less specificity and potency compared to sardomozide.
Aminoguanidine: Another SAMDC inhibitor with different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its high specificity and potency as a SAMDC inhibitor. It has an IC50 value of 5 nM, making it significantly more effective than earlier inhibitors like Methylglyoxal bis(guanylhydrazone) (MGBG). Additionally, this compound exhibits broad-spectrum antiproliferative and antitumor activities, making it a valuable compound in cancer research and therapy .
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Properties
IUPAC Name |
(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGNVSXMAUSJY-CXUHLZMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149400-88-4 | |
Record name | Sardomozide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149400884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SARDOMOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB05S0B9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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